N-Boc-DL-2-amino-1-butanol

Descripción general

Descripción

. It is a derivative of 2-amino-1-butanol, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and peptides.

Mecanismo De Acción

Target of Action

N-Boc-DL-2-amino-1-butanol is a chemical compound used primarily in the field of organic synthesis . Its primary targets are amino functions, where it serves as a protecting group . The role of this compound is to protect the amino functions during the synthesis of multifunctional targets .

Mode of Action

The mode of action of this compound involves the protection of amino functions. It is used to convert an amino function to tert-butyl carbamate, also known as a Boc-derivative . This conversion is generally the first option when there is a need to protect an amino function . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of peptides and other multifunctional targets . The compound facilitates the synthesis of these targets by protecting the amino functions, preventing them from reacting with other compounds during the synthesis process .

Result of Action

The result of the action of this compound is the successful protection of amino functions during the synthesis of multifunctional targets . This allows for the synthesis of complex molecules without unwanted side reactions, contributing to the efficiency and success of the synthesis process .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of strong base, which can facilitate the rearrangement of Boc 2-derivatives . Additionally, the stability of this compound can be influenced by temperature and pH conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Boc-DL-2-amino-1-butanol can be synthesized through the reaction of 2-amino-1-butanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is typically carried out in an organic solvent like ethanol or dichloromethane at room temperature. The Boc group is introduced to protect the amino group, preventing unwanted side reactions during subsequent synthetic steps.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce purification steps.

Análisis De Reacciones Químicas

Types of Reactions: N-Boc-DL-2-amino-1-butanol undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions:

Substitution: Tosyl chloride, mesyl chloride, pyridine, dichloromethane.

Deprotection: Trifluoroacetic acid, dichloromethane.

Oxidation: Pyridinium chlorochromate, dichloromethane.

Major Products Formed:

Substitution: N-Boc-DL-2-amino-1-butyl tosylate or mesylate.

Deprotection: 2-amino-1-butanol.

Oxidation: N-Boc-DL-2-amino-1-butanal.

Aplicaciones Científicas De Investigación

N-Boc-DL-2-amino-1-butanol is widely used in scientific research due to its versatility:

Medicine: The compound is involved in the development of new therapeutic agents, particularly those targeting neurological disorders.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Comparación Con Compuestos Similares

2-Amino-1-butanol: The parent compound without the Boc protecting group.

N-Boc-2-aminoethanol: A similar compound with a shorter carbon chain.

N-Boc-3-amino-1-propanol: A similar compound with a different carbon chain length.

Uniqueness: N-Boc-DL-2-amino-1-butanol is unique due to its specific structure, which combines the protective Boc group with the 2-amino-1-butanol backbone. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required .

Actividad Biológica

N-Boc-DL-2-amino-1-butanol is a compound that has garnered attention in the field of medicinal chemistry due to its versatile applications and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

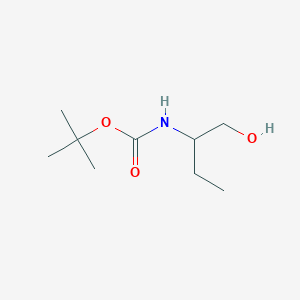

This compound is an amino alcohol with a tert-butyloxycarbonyl (Boc) protecting group on the amino nitrogen. The molecular formula is , and its structure can be represented as follows:

The synthesis typically involves the protection of the amino group with a Boc group to enhance stability and facilitate further chemical modifications. Various methods have been reported for the synthesis of this compound, often utilizing Boc anhydride in the presence of a base such as triethylamine or DMAP (4-Dimethylaminopyridine) to promote the reaction .

This compound exhibits several biological activities, primarily attributed to its structural features. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes, potentially acting as a competitive inhibitor due to its structural similarity to natural substrates.

- Neuroprotective Effects : Some studies suggest that this compound may exert neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

- Neuroprotection in Animal Models : A study evaluated the neuroprotective effects of this compound in rat models of neurodegeneration. The results indicated significant reductions in neuronal cell death and improved cognitive function post-treatment, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Activity : Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The compound was effective in inhibiting the growth of Gram-positive bacteria, which may be linked to its ability to disrupt bacterial cell wall synthesis .

- Synthesis of Bioactive Compounds : this compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its derivatives have been explored for potential use as g-secretase inhibitors and receptor antagonists, highlighting its importance in drug discovery .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRGWGOFPUXNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571731 | |

| Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138373-86-1, 193086-15-6 | |

| Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-DL-2-amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.